molecular formula C11H14N2O B2551870 4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine CAS No. 2199573-94-7

4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine

Cat. No. B2551870
CAS RN: 2199573-94-7
M. Wt: 190.246
InChI Key: IDAHRIXBCOLZOK-UHFFFAOYSA-N
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Description

The compound 4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the papers describes the synthesis of a related compound, 4,6-dichloro-2-methylpyrimidine, which is an intermediate in the synthesis of the anticancer drug dasatinib . Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar pyrimidine derivatives can offer insights into its chemical behavior.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4,6-dichloro-2-methylpyrimidine involves cyclization and chlorination steps starting from acetamidine hydrochloride and dimethyl malonate . Another related synthesis is the preparation of 2,4-diamino-6-hydroxypyrimidines, which involves C5-alkylation or cyclization reactions . These methods could potentially be adapted for the synthesis of 4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the crystal structure of 2-methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine was determined using single-crystal X-ray diffraction, revealing that the ring atoms in the pyrazolopyrimidine moiety are almost coplanar . This planarity could be a significant factor in the biological activity of the compound. Similarly, the structure of 4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine would likely influence its reactivity and potential applications.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, 3-hydroxy-4-pyridones can be transformed into 4-methoxy-3-oxidopyridinium ylides, which can undergo cycloaddition to electron-deficient alkenes . This type of reactivity might be relevant for the compound , as the methoxy group could participate in similar transformations. Additionally, the synthesis of 4-thiopyrimidine derivatives involves alkylation reactions, which could be applicable to the functionalization of 4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyrimidine ring can affect the compound's solubility, melting point, and reactivity. The synthesis of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines demonstrated that the reaction conditions, such as the use of microwave irradiation and grindstone technology, can lead to higher yields and shorter reaction times . These findings could be relevant for optimizing the synthesis of 4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine.

Scientific Research Applications

Antiviral Activity of Pyrimidine Derivatives
Research on 2,4-diamino-6-hydroxypyrimidines substituted in position 5 has shown that these compounds can exhibit antiviral activity, particularly against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. These findings suggest the potential for pyrimidine derivatives in the development of antiretroviral drugs, highlighting their importance in medical chemistry and pharmaceutical research (Hocková et al., 2003).

Antifolate Properties
Another study on pyrimidine derivatives, specifically focusing on the synthesis and antifolate properties of 5,10-ethano-5,10-dideazaaminopterin, reveals the compound's potential in inhibiting dihydrofolate reductase (DHFR). This enzyme is a target for chemotherapy, particularly in treating cancer, suggesting that pyrimidine derivatives may play a role in cancer research and treatment (Degraw et al., 1992).

Chemical Synthesis and Process Research
The synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate in the production of the anticancer drug dasatinib, exemplifies the role of pyrimidine derivatives in the synthesis of pharmaceutical compounds. This research area involves optimizing synthesis conditions to improve yields and efficiency, which is crucial for drug development and manufacturing (Guo Lei-ming, 2012).

Biological and Pharmacological Evaluations
Studies on aminopyrimidine series of 5-HT1A partial agonists demonstrate the process of improving pharmacological properties, such as metabolic stability, of compounds for therapeutic use. This research underscores the importance of chemical modifications to enhance the activity and selectivity of potential drug candidates (Dounay et al., 2009).

Herbicidal Activities
Research into the structure and biological activities of specific pyrazolo[1,5-a]-pyrimidine derivatives indicates that these compounds may have herbicidal activities. Such studies are essential for developing new agrochemicals to improve crop protection (Li et al., 2006).

properties

IUPAC Name

4-(cyclopent-3-en-1-ylmethoxy)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9-12-7-6-11(13-9)14-8-10-4-2-3-5-10/h2-3,6-7,10H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAHRIXBCOLZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OCC2CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine

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